

Comprehensive Spectroscopic Guide: Distinguishing Isomers of 2-(4-Methylmorpholin- 2-yl)ethanol

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Compound of Interest

Compound Name:	2-(4-Methylmorpholin-2-yl)ethanol
CAS No.:	959238-42-7
Cat. No.:	B1320842

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Executive Summary

2-(4-Methylmorpholin-2-yl)ethanol (CAS: 959238-42-7) is a critical chiral building block in the synthesis of kinase inhibitors and CNS-active agents. Its structural integrity is defined by the specific placement of the ethanol side chain at the C2 position of the morpholine ring and the stereochemistry of that carbon.

In synthetic workflows, two distinct classes of "isomers" frequently confound analysis:

- **Regioisomers (Constitutional):** Structural isomers where the ethanol chain is located at the N4 or C3 position, or where the methyl group is misplaced.
- **Stereoisomers (Enantiomers):** The (R) and (S) configurations at the C2 chiral center.

This guide provides a definitive spectroscopic framework to distinguish these isomers, moving from coarse structural confirmation (Regioisomer ID) to high-precision chiral resolution (Enantiomer ID).

Structural Landscape & Isomer Definition

Before selecting an analytical method, it is crucial to define the specific isomers being targeted.

Isomer Type	Structure Name	Key Feature	Analytical Challenge
Target	2-(4-Methylmorpholin-2-yl)ethanol	Ethanol at C2; Methyl at N4.	Reference Standard
Regioisomer A	4-(2-Hydroxyethyl)-2-methylmorpholine	Ethanol at N4; Methyl at C2.	Mass is identical (145). Fragmentation & NMR differ.
Regioisomer B	2-(4-Methylmorpholin-3-yl)ethanol	Ethanol at C3; Methyl at N4.	Connectivity differs; NMR coupling patterns change.[1]
Stereoisomers	(R)- vs (S)-Enantiomers	Chiral Center at C2.	Identical NMR/MS/IR in achiral environment.

Part 1: Regioisomer Identification (Achiral Spectroscopy)

The first step in validation is ensuring the ethanol chain is attached to Carbon-2, not Nitrogen-4 or Carbon-3. While Mass Spectrometry (MS) confirms the molecular weight (MW 145.2), it cannot reliably distinguish regioisomers. ¹H NMR is the definitive tool here.

Comparative ¹H NMR Analysis (CDCl₃, 400 MHz)

The following table highlights the diagnostic signals that differentiate the target from its common N-alkylated isomer.

Diagnostic Signal	Target: 2-yl isomer	Alternative: N-substituted (Regioisomer A)	Mechanism of Difference
N-Methyl Group	Singlet, ~2.28 ppm (3H)	Doublet, ~1.1 ppm (3H, attached to C2)	In the target, Me is on N (singlet). In the isomer, Me is on C (doublet).
Side Chain	Multiplet at C2 (~3.5 ppm)	Triplet at N (~2.5 ppm)	The methylene protons adjacent to the ring differ based on N vs C attachment.
Ring Protons	Complex multiplets (ABCD system)	Simpler symmetry	The 2-substitution breaks the symmetry of the morpholine ring more drastically than N-substitution.

Experimental Insight:

- **Target Confirmation:** Look for the N-Methyl singlet. If you see a doublet at ~1.1 ppm, you have synthesized the wrong regioisomer (likely by alkylating the 2-methylmorpholine at the nitrogen).
- **Connectivity Check:** The methine proton at C2 in the target compound typically appears as a distinct multiplet around 3.4–3.6 ppm, often overlapping with the signals.

Part 2: Enantiomer Differentiation (Chiral Analysis)

Once the regioisomer is confirmed, the challenge shifts to resolving the (R) and (S) enantiomers. As these have identical physical properties in achiral environments, we must introduce a chiral probe.

Method A: Chiral HPLC (Primary QC Method)

For routine purity analysis, Chiral HPLC is superior due to its speed and reproducibility.

- Column Selection: Polysaccharide-based columns (Amylose or Cellulose derivatives) are most effective for morpholines.
- Mobile Phase: Alkane/Alcohol mixtures with a basic additive (Diethylamine, DEA) to sharpen the peak of the basic morpholine nitrogen.

Recommended Protocol:

- Column: Chiralpak AD-H or OD-H (,)
- Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
- Flow Rate: 1.0 mL/min
- Detection: UV at 210 nm (low wavelength required due to lack of chromophores) or Refractive Index (RI).
- Expected Result: Baseline separation with .

Method B: Mosher's Ester Analysis (Absolute Configuration)

When the absolute configuration (R vs S) is unknown, NMR analysis of Mosher's ester derivatives is the gold standard.

Mechanism: Reacting the primary alcohol of the ethanol side chain with (R)-(-)-

-methoxy-

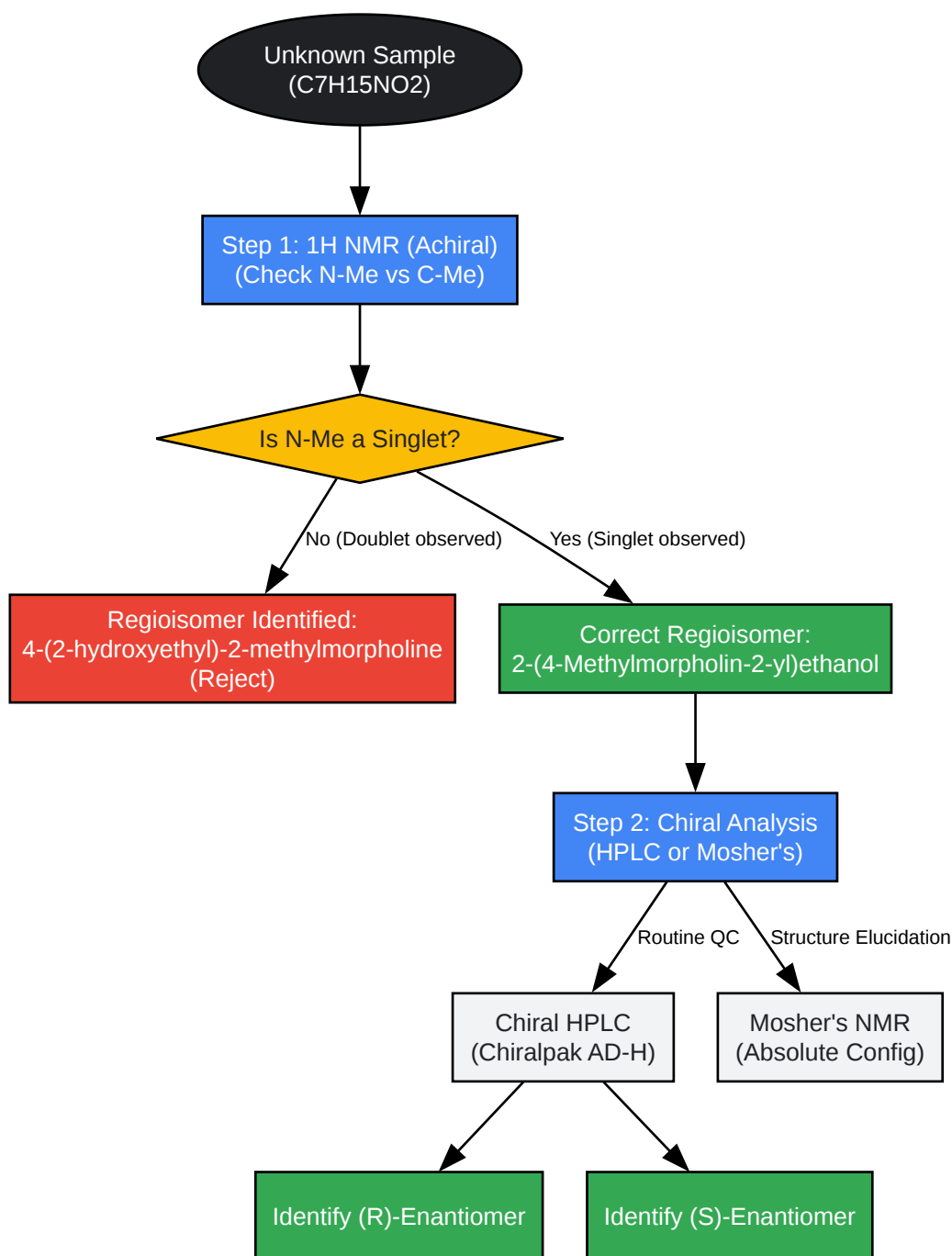
-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) creates diastereomers. The phenyl ring of the MTPA auxiliary exerts an anisotropic shielding effect on the protons of the morpholine ring.

Protocol:

- Derivatization: Take 10 mg of substrate + 1.5 eq (R)-MTPA-Cl + 3 eq Pyridine in
. Shake for 10 min.
- Analysis: Acquire ^1H NMR.
- Interpretation: Compare the chemical shifts (
) of the morpholine ring protons (H-3 and H-6) between the (S)-MTPA and (R)-MTPA esters.
 - Positive/Negative signs of
allow mapping of the spatial arrangement, confirming the C2 configuration.

Visual Workflow & Decision Tree

The following diagram outlines the logical flow for identifying and validating the specific isomer.



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Caption: Logical workflow for distinguishing constitutional isomers and resolving enantiomers of morpholine ethanol derivatives.

Summary Data Table

Feature	Target (2-yl isomer)	N-Substituted Isomer	(R)-Enantiomer	(S)-Enantiomer
N-Me Signal (1H NMR)	Singlet (~2.28 ppm)	None (N-CH ₂)	Singlet	Singlet
C-Me Signal (1H NMR)	None	Doublet (~1.1 ppm)	None	None
Chiral HPLC (AD-H)	Single Peak	Single Peak	Peak 1 (e.g., 8.5 min)	Peak 2 (e.g., 10.2 min)
Optical Rotation			Positive (+) or Negative (-)	Opposite of (R)

*Note: Retention times are illustrative and depend on specific mobile phase conditions.

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